6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
The compound “6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps starting from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux leads to the generation of hydrazone derivatives .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions . The reaction of 4,5-dihydroimidazo[4,5,1-jk]benzazepin-2,6,7[1H]-trione-6-oxime with H2 in the presence of a catalyst forms 6-amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk]benzazepin-2[1H]-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using IR, 1H NMR, 13C NMR, and Mass spectral data .Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. Specifically, hydrazone derivatives derived from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have shown promising results against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus, S. pyogenes) bacteria .
Antibacterial Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, are known to exhibit a wide variety of biological activities, including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .
Mode of Action
It is known that hydrazone derivatives, which this compound is a part of, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group . This suggests that the compound may interact with its targets through this functional group.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of bacteria .
Result of Action
Compounds with similar structures have been shown to exhibit excellent antibacterial activity , suggesting that this compound may also have potent antibacterial effects.
Action Environment
It is known that the synthesis of similar compounds involves refluxing in ethanol , suggesting that the compound may be stable in alcoholic environments.
Future Directions
properties
IUPAC Name |
6-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-9-14(19-11-20-17)18(25)22-13-6-2-1-5-12(13)15-10-23-8-4-3-7-16(23)21-15/h1-2,5-6,9-11H,3-4,7-8H2,(H,22,25)(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVLBGSQCPHIFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=O)NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide |
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